4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide
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Overview
Description
4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide is a complex organic compound that features a quinoline core substituted with a thiophene-pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, indicating a broad range of potential interactions .
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Similar compounds have been reported to exhibit a variety of pharmacokinetic behaviors, suggesting that this compound may also have unique adme properties .
Result of Action
Similar compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .
Action Environment
Similar compounds have been reported to be influenced by various environmental factors, such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-6-carboxylic acid, which is then converted into the corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-(thiophen-2-yl)pyridin-3-ylmethylamine under basic conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Quinoline derivatives: Compounds such as chloroquine and quinine, which share the quinoline core, are well-known for their antimalarial activity.
Uniqueness
4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide is unique due to its specific combination of a quinoline core with a thiophene-pyridine moiety. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-8-10-22-18-7-6-15(12-17(14)18)21(25)24-13-16-4-2-9-23-20(16)19-5-3-11-26-19/h2-12H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLPYVBSMONROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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